molecular formula C18H15Cl2N3O2 B2380754 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide CAS No. 329701-54-4

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide

Cat. No.: B2380754
CAS No.: 329701-54-4
M. Wt: 376.24
InChI Key: DWNKLNNIALBMHH-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dichlorophenyl group, a pyridinylmethyl group, and an isoxazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 2,6-dichlorobenzoyl chloride with 3-pyridinemethanol to form an ester intermediate This intermediate is then subjected to cyclization with hydroxylamine to form the isoxazole ring

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining the reaction conditions and improving the yield. The process is optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dichlorophenyl)-N-(3-pyridinylmethyl)acetamide
  • 4-(2,6-dichlorophenyl)-N-(3-pyridinylmethyl)-5-isoxazolecarboxamide

Uniqueness

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile applications and makes it a valuable compound in various research fields.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N,5-dimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-11-15(18(24)23(2)10-12-5-4-8-21-9-12)17(22-25-11)16-13(19)6-3-7-14(16)20/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNKLNNIALBMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N(C)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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